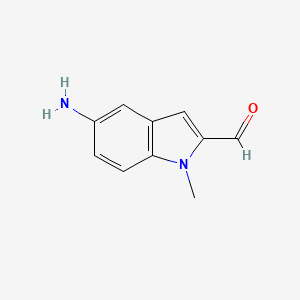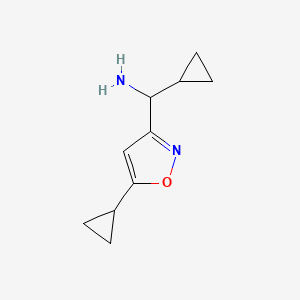![molecular formula C18H22N3NaO3S B14802001 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining.
准备方法
Synthetic Routes and Reaction Conditions
Rabeprazole Sodium is synthesized through a multi-step process. The key steps involve the oxidation of 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio]-1H-benzimidazole to form the sulfoxide, which is then converted to its sodium salt form . The oxidation can be achieved using various oxidizing agents such as m-chloroperbenzoic acid, peroxoborate salts, or N-halosuccinimides .
Industrial Production Methods
In industrial settings, the synthesis of Rabeprazole Sodium involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process typically includes the following steps:
Oxidation: The thioether precursor is oxidized to the sulfoxide using an oxidizing agent.
Neutralization: The resulting sulfoxide is neutralized with sodium hydroxide to form the sodium salt.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain highly pure Rabeprazole Sodium.
化学反应分析
Types of Reactions
Rabeprazole Sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thioether to sulfoxide.
Reduction: Potential reduction of the sulfoxide back to the thioether under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peroxoborate salts, N-halosuccinimides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Sulfoxide: The primary product formed during the oxidation of the thioether precursor.
科学研究应用
Rabeprazole Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Widely used in clinical settings to manage acid-related disorders and improve patient outcomes.
Industry: Employed in the pharmaceutical industry for the production of anti-ulcer medications.
作用机制
. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in stomach acid levels. The compound binds covalently to cysteine residues on the proton pump, rendering it inactive and thereby reducing acid secretion .
相似化合物的比较
Rabeprazole Sodium is part of the proton pump inhibitor class of drugs, which includes other compounds such as omeprazole, lansoprazole, and esomeprazole . Compared to these similar compounds, Rabeprazole Sodium has a faster onset of action and a longer duration of effect, making it particularly effective for rapid symptom relief and sustained acid suppression .
List of Similar Compounds
- Omeprazole
- Lansoprazole
- Esomeprazole
- Pantoprazole
- Dexlansoprazole
Rabeprazole Sodium’s unique chemical structure and pharmacokinetic properties contribute to its distinct advantages in treating acid-related disorders .
属性
分子式 |
C18H22N3NaO3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide |
InChI |
InChI=1S/C18H22N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9,18,20H,5,10-12H2,1-2H3;/q-1;+1 |
InChI 键 |
TTWOKBVPPYBFRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1CS(=O)C2NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethoxyphenyl)-4-{2-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801930.png)


![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)

![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)



![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
